5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, a bromophenyl group, and a nitrobenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the triazole intermediate.
Addition of the Nitrobenzylidene Moiety: The final step involves the condensation of the triazole derivative with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the combination of the triazole ring and the nitrobenzylidene moiety provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C15H10BrN5O2S |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrN5O2S/c16-12-6-4-11(5-7-12)14-18-19-15(24)20(14)17-9-10-2-1-3-13(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
WZHVENOMJVRKPY-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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